molecular formula C15H11N7O2 B6052007 N-[8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]nicotinamide

N-[8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]nicotinamide

Cat. No.: B6052007
M. Wt: 321.29 g/mol
InChI Key: HTIXJKABNXBWBF-UHFFFAOYSA-N
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Description

N-[8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]nicotinamide is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines pyridine, triazole, and pyrimidine rings, making it a valuable scaffold for medicinal chemistry and other applications.

Preparation Methods

The synthesis of N-[8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]nicotinamide typically involves multi-step reactions starting from commercially available reagents. The synthetic route often includes the formation of the triazole and pyrimidine rings, followed by their fusion with the pyridine ring. Reaction conditions may vary, but common steps include cyclization, condensation, and functional group modifications. Industrial production methods focus on optimizing yield and purity, often employing high-throughput techniques and advanced purification methods .

Chemical Reactions Analysis

N-[8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]nicotinamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]nicotinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]nicotinamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The compound’s unique structure allows it to fit into active sites of proteins, thereby modulating their activity. This interaction can trigger a cascade of biochemical events, ultimately affecting cellular functions .

Comparison with Similar Compounds

N-[8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]nicotinamide is compared with other similar compounds such as:

This compound’s uniqueness lies in its specific ring fusion and the presence of the nicotinamide moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(12-methyl-10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N7O2/c1-9-5-12-11(7-17-15-18-8-19-22(12)15)14(24)21(9)20-13(23)10-3-2-4-16-6-10/h2-8H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIXJKABNXBWBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=NC3=NC=NN23)C(=O)N1NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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